molecular formula C10H20N2SSi B11876509 N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine CAS No. 94225-35-1

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine

Cat. No.: B11876509
CAS No.: 94225-35-1
M. Wt: 228.43 g/mol
InChI Key: NGTVORJHHMSTPU-UHFFFAOYSA-N
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Description

N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-methylisothiazol-5-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine typically involves the reaction of 3-methylisothiazol-5-amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.

    Biology: Employed in the derivatization of biomolecules for gas chromatography-mass spectrometry (GC-MS) analysis.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine exerts its effects involves the formation of a stable silyl ether or silyl amine bond. This bond formation protects functional groups from unwanted reactions during synthetic procedures. The molecular targets and pathways involved include nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the isothiazole ring. This makes it particularly useful in protecting sensitive functional groups during complex synthetic procedures.

Properties

CAS No.

94225-35-1

Molecular Formula

C10H20N2SSi

Molecular Weight

228.43 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine

InChI

InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3

InChI Key

NGTVORJHHMSTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C

Origin of Product

United States

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